Dihydroyashabushiketol

Description

Significance within Natural Products Chemistry

The importance of Dihydroyashabushiketol in natural products chemistry stems from its representative status as a linear diarylpentanoid. mdpi.com These compounds, along with the structurally similar diarylheptanoids, are of interest due to their presence in various medicinal plants. mdpi.comnih.gov The structural motif of a β-hydroxy ketone or a 1,3-diol is a common feature in many linear diarylpentanoids and diarylheptanoids, making them a focus of synthetic and biosynthetic studies. mdpi.com

Research into compounds like this compound contributes to a deeper understanding of the biosynthesis of these molecules in plants. For instance, studies have suggested that diarylpentanoids can serve as substrates for polyketide synthases involved in the production of other complex natural products. mdpi.com The absolute configuration of this compound has been established as S through X-ray crystallographic analysis of its derivatives, which is a crucial aspect of its chemical identity. oup.com

Structural Classification and Related Scaffolds: Diarylpentanoids and Diarylheptanoids

This compound belongs to the diarylheptanoid family of natural plant metabolites. mdpi.com These compounds are characterized by two aromatic rings connected by a seven-carbon linear bridge. mdpi.com Diarylheptanoids are categorized into linear, cyclic, and dimeric forms. mdpi.com

A closely related group of compounds is the diarylpentanoids, which possess a five-carbon bridge linking the two aromatic rings. nih.gov The structural diversity and biological activities of diarylpentanoids are similar to those of diarylheptanoids. mdpi.com Both classes of compounds often feature a β-hydroxy ketone or 1,3-diol functionality, which is a key structural element. mdpi.comdntb.gov.ua The study of these scaffolds is significant for medicinal chemistry as they provide a platform for investigating structure-activity relationships. mdpi.comnih.gov

Detailed Research Findings

Recent research has explored the potential applications of this compound. For instance, a 2024 study investigated its potential as an antimalarial agent. sciety.orgresearchgate.net The study, which used LC-MS for compound identification, found that this compound exhibited a high binding affinity to the Plasmodium falciparum proteins PfK13 and PfAMA-1 in molecular docking and molecular dynamics simulations. sciety.orgresearchgate.net This suggests that the compound's structure is stable and flexible in its interaction with these target proteins. sciety.orgresearchgate.net

Another area of investigation has been its role as a 5-alpha-reductase inhibitor. An acetone (B3395972) extract from the rhizomes of Alpinia officinarum showed inhibitory activity against this enzyme, and this compound was identified as one of the active constituents. nih.gov

The synthesis of this compound has also been a subject of research, with various methods being developed for its preparation. mdpi.comresearchgate.net Asymmetric synthesis approaches have been employed to produce specific stereoisomers of the compound, which is important for studying its biological activities. mdpi.com

Below is a table summarizing some of the key research findings on this compound:

Research Findings on this compound| Research Area | Key Finding | Reference |

|---|---|---|

| Antimalarial Activity | Exhibited high binding affinity to Plasmodium falciparum proteins PfK13 and PfAMA-1. | sciety.orgresearchgate.net |

| Enzyme Inhibition | Identified as an inhibitor of 5-alpha-reductase from rat prostate. | nih.gov |

| Natural Occurrence | Isolated from Alpinia officinarum, Alnus sieboldiana, and Wurfbainia villosa var. xanthioides. | nih.gov |

| Stereochemistry | The absolute configuration at C5 was determined to be S. | oup.com |

Structure

3D Structure

Properties

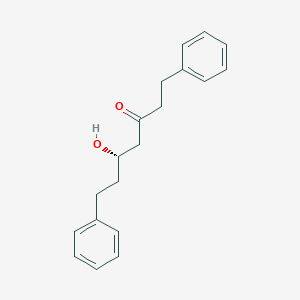

IUPAC Name |

(5S)-5-hydroxy-1,7-diphenylheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNKTMMNRPJQHV-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CC(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24192-01-6 | |

| Record name | 24192-01-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation

Plant Sources and Biogeographical Distribution

Dihydroyashabushiketol is a recognized constituent of several plant families, indicating a notable distribution across different geographical regions. The primary plant sources identified to date belong to the genera Alnus, Alpinia, Acorus, and Amomum.

The compound this compound has been notably isolated from the male flowers of Alnus sieboldiana, commonly known as Siebold's alder. sciety.orgmdpi.comacs.org This deciduous tree is native to Japan. The presence of this compound in this species is significant as diarylheptanoids are considered dominant and characteristic constituents of the Alnus genus. mdpi.com Research has confirmed the absolute configuration of this compound isolated from this source. mdpi.comacs.org

Beyond the Alnus genus, this compound has been reported in several other plant genera. sciety.org It is a known constituent of the rhizomes of Alpinia officinarum, a plant in the ginger family (Zingiberaceae) native to China. researchgate.netmdpi.comnih.gov The compound has also been documented in the genera Acorus and Amomum, which are also part of the Zingiberaceae family and are found throughout Asia. sciety.orgresearchgate.net The occurrence in these genera highlights the distribution of this compound within the plant kingdom, particularly in species used in traditional practices.

Table 1: Documented Plant Sources of this compound

| Genus | Species | Plant Part |

|---|---|---|

| Alnus | Alnus sieboldiana | Male Flowers |

| Alpinia | Alpinia officinarum | Rhizomes |

| Acorus | Not specified | Not specified |

Microbial Origin and Identification

In addition to its botanical origins, this compound has been identified as a secondary metabolite produced by microorganisms, specifically from the genus Streptomyces.

Recent analytical studies have identified this compound in a secondary metabolite extract from Streptomyces hygroscopicus subsp. hygroscopicus. sciety.org While the initial prompt specified Streptomyces sp. H11809, current literature more broadly points to the Streptomyces genus, with specific identification in S. hygroscopicus. sciety.org This bacterium, a Gram-positive soil microbe, is a known producer of various bioactive compounds. The identification of this compound from a microbial source underscores the metabolic diversity of this bacterial genus.

Table 2: Identified Microbial Source of this compound

| Genus | Species |

|---|

Analytical Methodologies for Isolation from Biological Matrices

The isolation and purification of this compound from complex biological sources rely on a series of established analytical techniques. The process typically begins with an extraction step, followed by chromatographic separation and spectroscopic analysis for structural elucidation.

The initial step involves extracting the compound from the plant material (e.g., flowers, rhizomes) or microbial culture. nih.gov This is commonly achieved using solvent extraction, with solvents chosen based on the polarity of the target compound. For diarylheptanoids like this compound, solvents such as acetone (B3395972) or ethanol (B145695) are often utilized. mdpi.comnih.gov

Following extraction, the crude extract, which contains a mixture of compounds, undergoes fractionation and purification. Column chromatography is a fundamental technique used for this purpose, employing stationary phases like silica (B1680970) gel to separate compounds based on their differential affinities. Further purification is often achieved using more advanced chromatographic methods, including High-Performance Liquid Chromatography (HPLC), which offers higher resolution and efficiency.

Once a pure compound is isolated, its identity is confirmed through spectroscopic methods. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and elemental composition. sciety.org Nuclear Magnetic Resonance (NMR) spectroscopy is then employed to elucidate the detailed chemical structure and stereochemistry of the molecule. mdpi.com

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches

The total synthesis of dihydroyashabushiketol has been accomplished through several distinct pathways, including asymmetric strategies to control the stereochemistry of the single chiral center, convergent approaches that unite complex fragments, and classical historical routes.

The asymmetric synthesis of the naturally occurring (S)-enantiomer of this compound has been a key focus, employing methods that establish the C5 stereocenter with high fidelity. These strategies predominantly rely on chiral auxiliaries, as well as organocatalytic and metal-catalyzed reactions.

Chiral auxiliaries are temporarily incorporated into the molecular framework to direct the stereochemical outcome of a reaction, after which they are removed. Several such auxiliaries have been successfully employed in the synthesis of (S)-dihydroyashabushiketol.

One prominent example involves the use of an Evans auxiliary . A practical asymmetric synthesis of (S)-dihydroyashabushiketol has been reported utilizing (3S)-hydroxy-5-phenylpentanoic acid as a key intermediate. This chiral acid was prepared via a diastereoselective aldol (B89426) addition between 3-phenylpropanal (B7769412) and (R)-acetyloxazolidinone, an Evans-type chiral auxiliary. The resulting diastereomers were separated, and the auxiliary was subsequently removed to yield the desired enantiomerically pure acid nih.gov.

Another effective chiral auxiliary is N-acryloyl bornane mdpi.comresearchgate.netsultam . The enantiomerically pure (+)-(5S)-dihydroyashabushiketol was synthesized through a 1,3-dipolar cycloaddition of a nitrile oxide with (2R)-N-acryloyl bornane mdpi.comresearchgate.netsultam. This key reaction proceeded with high diastereoselectivity (85% de), which was further enhanced to 99% de through crystallization. The resulting cycloadduct was then converted to (+)-(5S)-dihydroyashabushiketol through a sequence of reduction, Wittig reaction, and hydrolytic hydrogenation researchgate.net.

A novel strategy has also been developed that employs chlorine as a non-chiral auxiliary . In this approach, an achiral starting material is rendered chiral by the organocatalytic α-chlorination of an aldehyde. The stereodirecting influence of the chlorine atom is then exploited in subsequent reactions before it is removed by radical reduction. This atom-economical method has been successfully applied to the synthesis of several aldol products with high enantiomeric excess (92-99% ee) and was demonstrated in the synthesis of (+)-dihydroyashabushiketol researchgate.net.

| Chiral Auxiliary Method | Key Reaction | Auxiliary | Diastereomeric/Enantiomeric Excess | Reference |

| Evans Auxiliary | Aldol Addition | (R)-acetyloxazolidinone | High (after separation) | nih.gov |

| Sultam Auxiliary | 1,3-Dipolar Cycloaddition | (2R)-N-acryloyl bornane mdpi.comresearchgate.netsultam | 85% de (initial), 99% de (after crystallization) | researchgate.net |

| Non-Chiral Auxiliary | Asymmetric Aldol Reaction | Chlorine | 92-99% ee | researchgate.net |

Modern catalytic methods offer efficient routes to chiral molecules, often minimizing the need for stoichiometric chiral reagents.

A notable metal-catalyzed approach involves a Grignard reaction . In a convergent synthesis of (S)-dihydroyashabushiketol, a key step is the reaction of a Weinreb amide, derived from (3S)-hydroxy-5-phenylpentanoic acid, with phenethylmagnesium chloride nih.govnih.gov. This reaction proceeds smoothly to form the carbon skeleton of the target molecule. The final product, (S)-dihydroyashabushiketol, was obtained with an excellent enantiomeric excess of 99.7% ee after removal of a protecting group nih.govresearchgate.net.

While direct application of organocatalytic aldol addition to the total synthesis of this compound is not extensively detailed in the provided context, the formation of the key intermediate, (3S)-hydroxy-5-phenylpentanoic acid, relies on a substrate-controlled aldol addition, a foundational reaction in both organocatalysis and metal-catalyzed processes nih.gov. The principles of organocatalyzed aldol reactions, which utilize small organic molecules like proline to catalyze the formation of β-hydroxy carbonyl compounds with high stereoselectivity, are well-established and represent a potential alternative strategy for constructing the core of this compound mdpi.comrsc.org.

Convergent synthesis involves the preparation of complex molecular fragments separately, which are then joined together late in the synthesis. This approach is often more efficient than linear syntheses.

The earliest synthetic approaches to this compound provided the racemic compound and were crucial in confirming its structure. The first reported synthesis involved a condensation-hydrogenation sequence. In this route, benzaldehyde was condensed with acetylacetone to form an unsaturated intermediate. Subsequent hydrogenation of this intermediate yielded this compound researchgate.net. This classical method, while not stereoselective, was fundamental in the initial characterization and structural elucidation of the natural product researchgate.net.

Asymmetric Synthesis Strategies for (S)-Dihydroyashabushiketol

Synthesis of this compound Derivatives and Analogues

The synthetic methodologies developed for this compound have been extended to the preparation of structurally related natural products, which can be considered its analogues. These efforts are important for studying structure-activity relationships of diarylheptanoids.

A flexible synthetic strategy starting from the common intermediate, (3S)-hydroxy-5-phenylpentanoic acid, allows for the synthesis of not only (S)-dihydroyashabushiketol but also other natural diarylpentanoids and diarylheptanoids. By modifying the organometallic reagent used in the key coupling step with the Weinreb amide derived from this acid, different side chains can be introduced. This approach has been successfully applied to the asymmetric synthesis of (S)-daphneolone and the formal synthesis of (3S,5S)-yashabushidiol B nih.govresearchgate.net. For instance, the synthesis of an analogue featuring a phenylethynyl group was achieved by reacting the Weinreb amide with phenylethynylmagnesium bromide nih.gov. This demonstrates the utility of this convergent pathway for generating a variety of this compound analogues.

Structural Modifications and Functionalization

The structure of this compound, characterized by a seven-carbon chain connecting two phenyl rings and bearing hydroxyl and ketone functionalities, offers several avenues for structural modification and functionalization. Research in this area aims to create derivatives with potentially altered or enhanced biological activities, or to facilitate structure-activity relationship (SAR) studies.

Key functional groups available for modification in this compound are the hydroxyl (-OH) group and the ketone (C=O) group. Standard organic chemistry transformations can be applied to these sites.

Hydroxyl Group Modification:

Etherification: The hydroxyl group can be converted into an ether linkage (-OR) by reacting it with alkyl halides or other electrophiles in the presence of a base. This modification can significantly alter the polarity and steric bulk of the molecule.

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides yields esters (-OCOR). This is a common strategy to create prodrugs or to modify the pharmacokinetic properties of a molecule.

Ketone Group Modification:

Reduction: The ketone can be reduced to a secondary alcohol, leading to the corresponding diol. Stereoselective reduction methods can be employed to control the stereochemistry of the newly formed chiral center.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, allowing for the introduction of a variety of substituents at this position.

Reductive Amination: The ketone can be transformed into an amine via reductive amination, introducing a nitrogen-containing functional group.

While these are plausible modifications based on the functional groups present in this compound, specific examples of these transformations on the this compound scaffold itself are not extensively detailed in the currently available literature. Much of the research has focused on the total synthesis of the natural product rather than the exploration of its derivatization.

Stereoselective Derivatization

The stereochemistry of this compound, particularly at the carbon bearing the hydroxyl group, is crucial for its biological activity. Stereoselective derivatization aims to modify the molecule while maintaining or selectively altering its stereochemical integrity.

One of the primary approaches to achieve stereoselective derivatization is to start with a stereochemically pure precursor of this compound. Asymmetric synthesis routes that yield a single enantiomer of this compound are therefore highly valuable. For instance, the asymmetric synthesis of (S)-dihydroyashabushiketol has been reported, providing a source of enantiomerically pure material for further derivatization. researchgate.net

Derivatization of the chiral hydroxyl group can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, an SN2 reaction at the chiral center would lead to an inversion of stereochemistry, while other methods might preserve the original configuration.

The synthesis of related diarylheptanoids often involves the stereoselective creation of 1,3-diol systems, a structural motif present in the reduced form of this compound. researchgate.net Methodologies for the stereoselective synthesis of diols, such as substrate-controlled reductions or the use of chiral catalysts, can be applied to generate stereochemically defined derivatives.

Table 1: Synthetic Approaches to Stereoselective Synthesis of this compound and Related Structures

| Method | Description | Key Reagents/Conditions | Stereochemical Outcome | Reference |

| Asymmetric Synthesis | Synthesis starting from chiral precursors or using chiral catalysts to induce stereoselectivity. | Chiral auxiliaries, asymmetric catalysts | High enantiomeric excess (e.g., 99.7% ee for (S)-dihydroyashabushiketol) | researchgate.net |

| 1,3-Dipolar Cycloaddition | Cycloaddition reaction using a chiral auxiliary to control the stereochemistry of the resulting heterocyclic intermediate, which is then converted to the target molecule. | Nitrile oxide, chiral acryloyl sultam | Enantiomerically pure product | researchgate.net |

| Condensation and Hydrogenation | Condensation of benzaldehyde with acetylacetone followed by hydrogenation. The absolute configuration at C5 has been identified as S. | Benzaldehyde, Acetylacetone, Hydrogenation catalyst | (S)-configuration at C5 | researchgate.net |

Mechanistic Studies in Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. The primary synthetic strategies for this compound and other diarylheptanoids often involve aldol-type condensation reactions and subsequent reductions.

The formation of the carbon-carbon bond to create the heptanoid chain frequently utilizes an aldol condensation. In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. The mechanism of the aldol reaction can be either base-catalyzed or acid-catalyzed.

Base-Catalyzed Mechanism: A base abstracts an α-proton from a ketone or aldehyde to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of another molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy carbonyl product.

Acid-Catalyzed Mechanism: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The enol form of another carbonyl molecule then acts as a nucleophile, attacking the protonated carbonyl.

The stereochemical outcome of the aldol reaction is often determined by the geometry of the enolate (E or Z) and the transition state of the reaction. For instance, the Zimmerman-Traxler model is often used to predict the stereochemistry of aldol reactions involving cyclic transition states.

Following the aldol condensation, the resulting α,β-unsaturated ketone is typically reduced to the saturated ketone found in this compound. This is often achieved through catalytic hydrogenation. The mechanism of catalytic hydrogenation involves the adsorption of the alkene and hydrogen onto the surface of a metal catalyst (e.g., palladium on carbon). The hydrogen atoms are then added to the double bond in a syn-fashion.

While these are the generally accepted mechanisms for the key reactions in the synthesis of this compound, specific mechanistic studies focusing on this particular molecule are not widely reported. Computational studies and detailed kinetic analyses could provide further insights into the transition states and intermediates involved, aiding in the design of more efficient and selective synthetic routes.

Stereochemical Investigations and Elucidation

Determination of Absolute Configuration

The absolute configuration of naturally occurring dihydroyashabushiketol has been unequivocally determined to be S. oup.comresearchgate.net This was established through synthetic studies and spectroscopic analysis. A key method used in this elucidation was X-ray crystallography. scilit.com While direct crystallographic analysis of the parent molecule can be challenging, the configuration was confirmed by analyzing a 4′,4″-dibromo derivative of the natural product. scilit.com

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S descriptor to a chiral center. wikipedia.orgyoutube.comyoutube.comyoutube.com For this compound, the substituents on the C-5 stereocenter are ranked based on atomic number, and the spatial arrangement is analyzed to assign the definitive S configuration to the naturally isolated enantiomer. smolecule.comoup.com

Enantioselective and Diastereoselective Synthesis Control

The synthesis of specific enantiomers of this compound requires precise control over the stereochemical outcome of the reactions, a process known as asymmetric synthesis. smolecule.com Both enantioselective and diastereoselective strategies have been developed to produce optically pure forms of the molecule.

Enantioselective Synthesis: Enantioselective syntheses aim to produce one enantiomer in preference to the other. Several successful approaches to synthesize (S)-dihydroyashabushiketol have been reported, often employing chiral auxiliaries or catalysts. researchgate.netdntb.gov.uanih.gov

One prominent strategy involves an Evans aldol (B89426) addition. mdpi.com In this approach, a chiral oxazolidinone, such as (R)-acetyloxazolidinone, is used as a chiral auxiliary. mdpi.comkribb.re.kr This auxiliary directs the stereochemical course of an aldol reaction between 3-phenylpropanal (B7769412) and the acetyl group, leading to the formation of two diastereomers that can be separated by chromatography. mdpi.com The desired diastereomer is then converted through several steps, including reaction with an organometallic reagent and deprotection, to yield (S)-dihydroyashabushiketol. mdpi.com

Another method utilizes Oppolzer's camphor (B46023) sultam as a chiral auxiliary. wikipedia.org For instance, the total synthesis of (+)-(5S)-dihydroyashabushiketol was achieved through a 1,3-dipolar cycloaddition of a nitrile oxide to N-acryloyl bornane researchgate.netnih.govsultam. researchgate.net The rigidity and defined chirality of the camphor sultam auxiliary confer a high degree of stereoselectivity on the reaction. wikipedia.org

Other reported methods include the addition of organometallic reagents, such as phenethylmagnesium chloride (a Grignard reagent), to a chiral Weinreb amide derived from (3S)-hydroxy-5-phenylpentanoic acid. mdpi.comresearchgate.net

Diastereoselective Synthesis: Diastereoselective synthesis focuses on creating a specific stereoisomer when multiple stereocenters are formed or present. uni-hamburg.denih.govfrontiersin.org In the context of synthesizing this compound precursors, diastereoselectivity is crucial when using chiral auxiliaries. For example, the TiCl₄-promoted Evans-aldol reaction of (R)-acetyloxazolidinone with 3-phenylpropanal produces two diastereomers, (3′S,4R)-2 and (3′R,4R)-2. mdpi.comresearchgate.net These diastereomers have different physical properties and can be separated effectively using techniques like silica (B1680970) gel column chromatography, allowing for the isolation of the correct precursor for the target (S)-dihydroyashabushiketol. mdpi.com

Optical Purity Assessment Methods (e.g., HPLC)

Assessing the optical purity, or enantiomeric excess (ee), of a synthesized chiral compound is critical to verify the success of an asymmetric synthesis. skpharmteco.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary and most accurate technique for this purpose. skpharmteco.comnih.gov

In the synthesis of (S)-dihydroyashabushiketol, HPLC analysis is used to determine the enantiomeric excess of the final product. For example, after synthesis via the Weinreb amide route, the product was purified and analyzed by HPLC, which confirmed an enantiomeric excess of 99.7% ee. researchgate.netmdpi.comresearchgate.net In another instance, a related compound, (S)-daphneolone, synthesized during the same research effort, was found to have an ee of 99.9% as judged by HPLC. mdpi.comresearchgate.netresearchgate.net Chiral HPLC methods allow for the separation of the R and S enantiomers, and the relative peak areas in the chromatogram are used to calculate the enantiomeric excess. nih.gov

The following table summarizes key data from a representative enantioselective synthesis of (S)-dihydroyashabushiketol.

| Step/Compound | Reaction/Analysis | Result | Reference |

| Aldol Addition | TiCl₄-promoted Evans-aldol of (R)-acetyloxazolidinone and 3-phenylpropanal | Diastereomers (3′S,4R)-2 and (3′R,4R)-2 produced | mdpi.com |

| Separation | Silica gel column chromatography | Clean separation of diastereomers | mdpi.com |

| Grignard Reaction | Phenethylmagnesium chloride addition to chiral Weinreb amide (S)-5 | Yielded precursor (S)-8 (93% yield) | mdpi.com |

| Deprotection | Treatment with 1N HCl in EtOH | Furnished (S)-dihydroyashabushiketol ((S)-9) | mdpi.comresearchgate.net |

| Optical Purity | Chiral HPLC Analysis | 99.7% enantiomeric excess (ee) for (S)-9 | researchgate.netmdpi.comresearchgate.net |

Biosynthetic Pathways and Enzymatic Elucidation

Proposed Biosynthetic Precursors and Intermediates (e.g., (3S)-hydroxy-5-phenylpentanoic acid)

Research into the synthesis of dihydroyashabushiketol and related diarylpentanoids has identified key precursor molecules. A significant proposed precursor is (3S)-hydroxy-5-phenylpentanoic acid . nih.govresearchgate.net This chiral molecule is considered a readily accessible and crucial building block for the asymmetric synthesis of (S)-dihydroyashabushiketol. researchgate.net The structural motif of a β-hydroxy ketone or a 1,3-diol, which is characteristic of many linear diarylpentanoids and diarylheptanoids, can be efficiently constructed from this acid. nih.gov

The synthetic strategy often involves converting the (S)-acid into a Weinreb amide. This intermediate serves as an effective acylating agent that can then react with organometallic reagents to assemble the final carbon skeleton of natural products like (S)-dihydroyashabushiketol. nih.gov The consistent use of (3S)-hydroxy-5-phenylpentanoic acid as a starting point in multiple successful asymmetric syntheses strongly suggests its role as a key intermediate in the biosynthetic pathway. nih.govresearchgate.net

| Precursor/Intermediate | Role in Biosynthesis |

| Phenylalanine/Cinnamic Acid | Initial building blocks derived from the shikimate pathway, providing the aromatic rings. |

| Malonyl-CoA | Serves as an extender unit in the polyketide synthesis pathway to build the carbon chain. |

| (3S)-hydroxy-5-phenylpentanoic acid | A key chiral intermediate containing the characteristic β-hydroxy acid moiety, readily converted to the final diarylpentanoid structure. nih.gov |

| Weinreb Amide Derivative | A synthetic intermediate derived from the precursor acid, used to facilitate the addition of the second aryl group. nih.gov |

Role of Polyketide Synthases in Diarylheptanoid/Diarylpentanoid Biosynthesis

The core scaffold of this compound and other diarylpentanoids is assembled by Type III polyketide synthases (PKSs) . researchgate.netnih.govwikipedia.orgfrontiersin.org These enzymes catalyze the condensation of a starter molecule (a CoA-linked acid) with several extender units, typically malonyl-CoA, to form a polyketide chain. frontiersin.org This process is fundamental to the biosynthesis of a wide range of plant natural products, including flavonoids, stilbenes, and curcuminoids. frontiersin.org

While research has extensively detailed the role of PKSs in the biosynthesis of the closely related C7-diarylheptanoids (like curcumin), the same principles apply to C5-diarylpentanoids. researchgate.net For instance, in agarwood (Aquilaria sinensis), a specific diarylpentanoid-producing polyketide synthase (PECPS) was identified that creates a C6-C5-C6 scaffold, which is the precursor to various fragrant compounds. researchgate.netnih.gov This enzyme demonstrates a "one-pot" formation mechanism to produce the diarylpentanoid skeleton. researchgate.net This discovery confirms that dedicated Type III PKSs are responsible for generating the foundational structure of diarylpentanoids. nih.gov

Computational and Experimental Approaches for Pathway Elucidation

A combination of experimental and computational methods is employed to decipher the biosynthetic pathway of diarylpentanoids.

Experimental Approaches:

Asymmetric Total Synthesis : By synthesizing the specific stereoisomer of a natural product, such as (S)-dihydroyashabushiketol, from a known chiral precursor like (3S)-hydroxy-5-phenylpentanoic acid, researchers can confirm the absolute configuration of the natural compound and validate the proposed precursor-product relationship. researchgate.netresearchgate.net

Isotope Labeling Studies : Feeding experiments using isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) to plant tissues or cell cultures can trace the incorporation of these precursors into the final diarylheptanoid structure. This method has been crucial in establishing that two cinnamate (B1238496) units and a malonate unit form the backbone of related diarylheptanoids. nih.govnih.gov

Gene Identification and Silencing : Modern molecular biology techniques allow for the identification of candidate genes, such as those encoding PKSs, from plant transcriptomes. The function of these genes can be confirmed through transient expression in a host plant (like Nicotiana benthamiana) or by knocking down their expression in the native plant's cells, which should lead to a reduction in the production of the target compound. nih.gov

Enzyme Assays : Once a candidate enzyme is identified and isolated, its specific function can be verified through in vitro assays by providing it with putative substrates and analyzing the resulting products. nih.gov

Computational Approaches:

Quantum Chemical Calculations : These methods are used to predict and confirm the stereochemistry of complex molecules by calculating theoretical spectra (like Electronic Circular Dichroism) and comparing them to experimental data. nih.gov

Metabolic Profiling Analysis : Advanced analytical techniques coupled with data analysis can help hypothesize biosynthetic routes by identifying co-regulated metabolites within a plant. researchgate.net

Enzymes Involved in Biosynthesis

The biosynthesis of this compound is initiated by a core enzyme and likely involves subsequent modifying enzymes to achieve the final structure.

Type III Polyketide Synthase (PKS) : This is the foundational enzyme class responsible for synthesizing the C6-C5-C6 carbon skeleton of diarylpentanoids. researchgate.netnih.gov A specific example is the 2-(2-phenylethyl)chromone precursor synthase (PECPS) from Aquilaria sinensis, which produces a diarylpentanoid precursor. nih.gov Such enzymes catalyze the crucial condensation steps that link the aromatic starter units with malonyl-CoA.

Following the creation of the basic diarylpentanoid scaffold by a PKS, other enzymes are likely required for tailoring reactions, such as reductions and hydroxylations. While the specific tailoring enzymes for this compound have not been fully characterized, the structure implies the action of reductases or dehydrogenases to produce the hydroxyl group and saturate the carbon chain, which are common modifications in polyketide pathways. nih.gov

| Enzyme Class | Function in Diarylpentanoid/Diarylheptanoid Biosynthesis | Specific Example (from related pathways) |

| Type III Polyketide Synthase (PKS) | Catalyzes the condensation of starter and extender units (e.g., cinnamoyl-CoA and malonyl-CoA) to form the core carbon skeleton. researchgate.netfrontiersin.org | 2-(2-phenylethyl)chromone precursor synthase (PECPS) nih.gov |

| Reductases/Dehydrogenases | Reduce keto groups to hydroxyl groups, a necessary step to form the β-hydroxy ketone moiety. | (Not yet specified for this compound) |

| Hydroxylases | May introduce hydroxyl groups onto the aromatic rings. | (Not yet specified for this compound) |

Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Perspectives

Ligand-Based and Structure-Based Computational Modeling (e.g., QSAR, DFT)

Currently, there is a lack of specific published QSAR or DFT studies focused on Dihydroyashabushiketol. QSAR models for this compound would require a dataset of structurally similar molecules with corresponding biological activity data. Such models could potentially correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activities like antioxidant or anti-inflammatory potency.

DFT calculations would be instrumental in elucidating the electronic properties of this compound, such as HOMO-LUMO energy gaps, molecular electrostatic potential, and bond dissociation energies of its hydroxyl groups. This information is critical for understanding its radical scavenging and pro-oxidant mechanisms at a quantum level.

Identification of Key Structural Motifs for Biological Activities

Without specific computational studies, the identification of key structural motifs of this compound responsible for its biological activities can only be inferred from general knowledge of related compounds. The diarylheptanoid scaffold, the specific hydroxylation pattern on the aromatic rings, and the ketone and hydroxyl functionalities on the heptane (B126788) chain are all expected to play significant roles. Computational methods like pharmacophore modeling and 3D-QSAR on a series of this compound analogs would be necessary to pinpoint the precise contributions of each motif.

Mechanistic Insights into Molecular Interactions (in vitro)

Detailed mechanistic insights into the molecular interactions of this compound with specific biological targets are not available from in vitro computational studies. Molecular docking and molecular dynamics simulations would be required to predict and analyze the binding modes of this compound within the active sites of relevant enzymes or receptors (e.g., cyclooxygenase, lipoxygenase, or components of the NF-κB signaling pathway). Such studies would reveal key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that govern its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

The theoretical framework for a QSAR study on this compound would involve the standard steps of data set selection, calculation of molecular descriptors, model development using statistical methods (e.g., multiple linear regression, partial least squares), and rigorous model validation. The goal would be to develop a predictive model that can guide the design of new this compound derivatives with enhanced biological activity. The absence of such a study in the current literature prevents the presentation of any specific QSAR models or their statistical parameters.

Advanced Analytical Characterization in Research

Chromatographic Techniques for Purity and Identity Confirmation (e.g., LCMS, flash column chromatography, HPLC)

Chromatographic methods are indispensable for the isolation of dihydroyashabushiketol from complex plant extracts and for the subsequent confirmation of its purity. nih.gov These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Flash Column Chromatography: This is a primary purification technique used in the initial stages of isolating natural products. Crude extracts from sources like Alnus species are passed through a column packed with a stationary phase (commonly silica (B1680970) gel). A solvent or solvent mixture (the mobile phase) is pushed through the column under pressure, separating compounds based on their polarity. This allows for the efficient fractionation of the extract, yielding a semi-pure fraction of this compound.

High-Performance Liquid Chromatography (HPLC): Following initial purification, HPLC is often employed for final purification and quantification. cleancontrolling.com Reverse-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating diarylheptanoids. nih.gov This technique offers high resolution and sensitivity, making it suitable for obtaining highly pure samples of this compound and for quantifying its presence in various extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC system separates the components of a mixture, which are then introduced directly into the mass spectrometer. This allows for the confirmation of the molecular weight of the compound eluting at a specific retention time, providing a high degree of confidence in its identity. LC-MS is also a primary tool for assessing the purity of a sample; commercial standards of this compound are often certified with a purity of ≥95% as determined by techniques like LC/MS-ELSD (Evaporative Light Scattering Detector).

| Technique | Primary Application | Principle of Separation/Detection | Role in this compound Analysis |

|---|---|---|---|

| Flash Column Chromatography | Bulk Purification | Differential adsorption to a solid stationary phase based on polarity. | Initial isolation from crude plant extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-Resolution Purification & Quantification | High-pressure separation based on partitioning between stationary and mobile phases. | Final purification to high purity; quantitative analysis. cleancontrolling.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity & Purity Confirmation | Separation by LC followed by mass-to-charge ratio detection by MS. | Confirms molecular weight and assesses sample purity. |

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are critical for elucidating the precise molecular structure of this compound. These methods involve the interaction of electromagnetic radiation with the molecule to reveal information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H NMR and ¹³C NMR are essential.

¹H NMR: This spectrum would show distinct signals for the aromatic protons on the two phenyl rings, protons on the seven-carbon aliphatic chain, and the proton of the hydroxyl group. The splitting patterns (multiplicity) and coupling constants of these signals would confirm the connectivity between adjacent protons.

¹³C NMR: This spectrum would reveal the number of unique carbon environments. Characteristic chemical shifts would confirm the presence of the ketone carbonyl group (~200-220 ppm), carbons of the aromatic rings, the carbon bearing the hydroxyl group (~60-80 ppm), and the other aliphatic carbons in the heptane (B126788) chain.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton signals to their directly attached carbons and establish the complete bonding network of the molecule.

| Structural Feature | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

|---|---|---|

| Aromatic Rings | Multiple signals in the aromatic region (δ 6.5-8.0 ppm) | Signals in the aromatic region (δ 110-160 ppm) |

| Aliphatic Chain (-CH₂-) | Multiple signals in the aliphatic region (δ 1.5-3.0 ppm) | Signals in the aliphatic region (δ 20-50 ppm) |

| Ketone (C=O) | N/A | Signal in the downfield region (δ > 200 ppm) |

| Hydroxyl Group (-OH) | A broad or sharp singlet (variable shift) | Signal for the carbon attached to the OH group (δ 60-80 ppm) |

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. libretexts.org High-resolution techniques like Time-of-Flight (TOF) MS can determine the molecular formula by providing a highly accurate mass measurement.

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. libretexts.orgresearchgate.net For this compound, the molecular ion ([M+H]⁺ or [M]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would correspond to the cleavage of specific bonds within the molecule. myscope.training This fragmentation pattern serves as a molecular fingerprint that helps confirm the structure. researchgate.net Techniques like Quadrupole Time-of-Flight (Q-TOF) and Quadrupole Ion Trap (QTRAP) are advanced MS methods that enable detailed fragmentation studies for structural elucidation. researchgate.net

| Anticipated Fragmentation | Description | Structural Information Gained |

|---|---|---|

| Loss of Water (H₂O) | Dehydration from the hydroxyl group. | Confirms the presence of a hydroxyl group. |

| Benzylic Cleavage | Cleavage of the C-C bond adjacent to a phenyl ring. | Confirms the diarylheptanoid backbone. |

| Cleavage adjacent to Carbonyl | Breakage of the α-β bond relative to the ketone. | Helps locate the position of the carbonyl group on the heptane chain. ul.ie |

| McLafferty Rearrangement | A characteristic rearrangement for ketones and other carbonyl compounds. researchgate.net | Provides further evidence for the ketone functionality and chain structure. |

Infrared (IR) and the complementary Raman spectroscopy are vibrational spectroscopy techniques that identify the functional groups present in a molecule. rtilab.com When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of these absorption frequencies, which are characteristic of the types of chemical bonds present. rtilab.com For this compound, the IR spectrum would provide clear evidence for its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Aliphatic C-H | C-H Stretch | ~2850-2960 |

| Ketone (C=O) | C=O Stretch | ~1700-1725 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

Advanced Microscopy for Morphological and Chemical Characterization (e.g., SEM-EDS)

While spectroscopic techniques reveal molecular structure, advanced microscopy can provide information on the physical characteristics of the purified, solid-state compound.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology. acs.org For a crystalline sample of this compound, SEM analysis could be used to characterize its crystal habit (the characteristic external shape), size, and surface topography. researchgate.netwikipedia.org This information is valuable in solid-state chemistry and materials science for understanding properties like packing and dissolution.

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is an analytical technique used for elemental analysis. The electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. myscope.training The energy of these X-rays is unique to each element. libretexts.org An EDS analysis of a pure this compound sample would show peaks corresponding to carbon and oxygen, confirming the elemental composition of the organic compound. While EDS is highly effective for heavier elements, it is less sensitive for light elements and cannot provide information about chemical bonding, which is the domain of spectroscopy. cleancontrolling.comlibretexts.org

| Technique | Information Provided | Application to this compound |

|---|---|---|

| Scanning Electron Microscopy (SEM) | High-resolution surface imaging. acs.org | Visualization of crystal shape, size distribution, and surface features of the purified solid. researchgate.net |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition analysis. | Confirmation of the presence and relative proportions of carbon and oxygen. |

Ecological Roles and Significance of Dihydroyashabushiketol in Natural Systems

Dihydroyashabushiketol is a diarylheptanoid, a class of plant secondary metabolites, primarily found in species of the genus Alnus (alder). researchgate.net As a component of the chemical profile of these ecologically significant trees, this compound is implicated in a variety of interactions within its environment. The ecological importance of alders as nitrogen-fixing pioneer species provides a crucial context for understanding the functions of their specialized chemical constituents. usda.govresearchgate.netresearchgate.net

Future Research Directions and Translational Perspectives

Innovations in Synthetic Strategies

The chemical synthesis of Dihydroyashabushiketol, particularly its enantiomerically pure forms, has been a subject of significant interest, leading to the development of several innovative strategies. A primary focus has been on asymmetric synthesis to obtain the biologically relevant (S)-enantiomer.

One notable approach involves the use of readily accessible chiral starting materials. For instance, the asymmetric synthesis of (S)-dihydroyashabushiketol has been successfully achieved employing (3S)-hydroxy-5-phenylpentanoic acid researchgate.net. This strategy leverages the addition of organometallic reagents, such as phenethylmagnesium chloride (PhCH2CH2MgCl), to a chiral amide derived from the starting acid, followed by acid-catalyzed cyclization to yield the target molecule with high enantiomeric excess (99.7% ee) researchgate.net.

Another sophisticated strategy utilizes 1,3-dipolar cycloaddition reactions. In this method, a nitrile oxide is generated in situ and reacted with an acrylate derivative of a chiral auxiliary, such as Oppolzer's camphor (B46023) sultam. This cycloaddition establishes the stereocenter, which is then carried through a series of transformations including reduction, a Wittig reaction, and finally hydrolytic hydrogenation to afford enantiomerically pure (+)-(5S)-dihydroyashabushiketol researchgate.net.

The construction of the β-hydroxy ketone moiety, a key structural feature of this compound, is central to many synthetic routes researchgate.netresearchgate.net. Methodologies are often designed to control the stereochemistry at the C5 position, which has been definitively identified as 'S' in the natural product researchgate.net. Earlier syntheses established this absolute configuration through methods like the condensation of benzaldehyde with acetylacetone followed by hydrogenation researchgate.net.

Future innovations will likely focus on developing more efficient and scalable catalytic asymmetric methods, potentially reducing the reliance on stoichiometric chiral auxiliaries. Exploring novel catalysts and reaction pathways could provide more direct routes to this compound and its analogs, facilitating broader biological evaluation.

| Synthetic Strategy | Key Features | Reported Enantiomeric Excess (ee) |

| Organometallic Addition | Utilizes (3S)-hydroxy-5-phenylpentanoic acid as a chiral precursor; involves Grignard reagent addition. | 99.7% |

| 1,3-Dipolar Cycloaddition | Employs a chiral auxiliary (Oppolzer's camphor sultam) to direct stereochemistry. | Not specified in provided text |

| Aldol-type Methodologies | Focuses on the construction of the β-hydroxy ketone moiety. | Not specified in provided text |

Deeper Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is part of the broader stilbenoid, diarylheptanoid, and gingerol biosynthesis pathway genome.jp. Diarylheptanoids are generally formed via the polyketide pathway, involving type III polyketide synthase (PKS) enzymes nih.govbohrium.com. These enzymes catalyze the condensation of aromatic acyl-CoA starter units with malonyl-CoA extender units to build the characteristic C6-C7-C6 carbon skeleton.

Research on curcuminoid synthase (CUS) from Oryza sativa provides a valuable model for understanding this process. CUS catalyzes the condensation of two molecules of 4-coumaroyl-CoA with one molecule of malonyl-CoA to form the diarylheptanoid scaffold nih.gov. The crystal structure of CUS reveals a unique active-site architecture capable of accommodating the growing polyketide chain and facilitating the necessary condensation reactions nih.gov. It is highly probable that a homologous PKS enzyme in Alnus sieboldiana is responsible for assembling the core structure of this compound.

The proposed biosynthetic pathway for diarylheptanoids involves two cinnamate (B1238496) units being coupled to a malonate unit via acetyl-CoA nih.gov. Subsequent enzymatic modifications, such as reduction of double bonds and stereospecific hydroxylation, would then lead to the final structure of this compound. The modular nature of PKS biosynthesis offers a tantalizing prospect for synthetic biology approaches, where enzyme domains could be engineered to produce novel, "unnatural" diarylheptanoids nih.gov.

Future research should focus on identifying and characterizing the specific PKS and tailoring enzymes (e.g., reductases, hydroxylases) from Alnus sieboldiana involved in this compound biosynthesis. This would involve techniques such as transcriptome analysis to identify candidate genes and subsequent in vitro biochemical assays to confirm enzyme function nii.ac.jp. A deeper understanding of these enzymatic pathways could enable the biotechnological production of this compound and its derivatives through microbial fermentation, providing a sustainable alternative to chemical synthesis or extraction from natural sources nih.govmdpi.comnih.gov.

Expanded SAR Studies for Targeted Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity and for designing more potent and selective analogs. Diarylheptanoids as a class are considered privileged structures in drug discovery due to their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities nih.govnih.govnih.gov.

For this compound, SAR studies would involve the synthesis of a library of derivatives with systematic modifications to explore the importance of different structural features. Key areas for modification include:

Aromatic Rings: Altering the substitution pattern (e.g., number and position of hydroxyl or methoxy groups) on the two phenyl rings.

Heptane (B126788) Chain: Modifying the functional groups along the seven-carbon chain, such as the ketone and hydroxyl groups. This includes altering the oxidation state or the stereochemistry of the C5 hydroxyl group.

Chain Length: Synthesizing analogs with shorter or longer alkyl chains connecting the aromatic rings.

These targeted modifications can reveal which functional groups are essential for a specific biological activity nih.govchemrxiv.orgnih.gov. For example, studies on other diarylheptanoids have shown that the presence and position of phenolic hydroxyl groups significantly influence antioxidant and anti-inflammatory properties mdpi.com.

Computational tools like pharmacophore modeling can accelerate the design process. A pharmacophore model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity nih.govdergipark.org.trbabrone.edu.in. By generating a pharmacophore model based on this compound and other active diarylheptanoids, researchers can virtually screen large compound libraries to identify new potential leads or design novel molecules with an improved fit to the biological target nih.govdergipark.org.tr.

| Structural Moiety | Potential Modifications for SAR Studies | Hypothesized Impact |

| Phenyl Rings | Vary number/position of -OH, -OCH3 groups | Alter antioxidant capacity, target binding affinity |

| Heptane Chain | Invert stereochemistry of C5-OH, reduce C3-ketone | Determine importance of stereochemistry and H-bonding for activity |

| Overall Scaffold | Change chain length, introduce conformational constraints | Probe spatial requirements of the biological target's binding pocket |

Exploration of Novel Ecological Functions

This compound is a secondary metabolite isolated from the male flowers of Alnus sieboldiana (Japanese alder) researchgate.netnih.gov. While the precise ecological roles of many plant secondary metabolites are still being uncovered, current research suggests that diarylheptanoids in Alnus species play important roles in symbiotic relationships and defense.

A compelling area of future research is the function of this compound and related compounds as signaling molecules. Studies have proposed that biphenyl-type cyclic diarylheptanoids, which are structurally related to this compound and also found in A. sieboldiana, may act as signal compounds in the actinorhizal symbiosis between the plant and nitrogen-fixing Frankia bacteria nii.ac.jp. The addition of A. sieboldiana root extracts containing these compounds was found to significantly increase the number of root nodules formed upon inoculation with Frankia nii.ac.jp. It is plausible that this compound could also be involved in this chemical communication, either as a primary signal or as a modulator of the symbiotic interaction.

Furthermore, like many plant phenolics, this compound likely contributes to the plant's defense against herbivores and pathogens mdpi.com. The aromatic rings and hydroxyl groups are characteristic features of compounds with antimicrobial and antioxidant properties, which can protect the plant from infections and oxidative stress mdpi.com. Future ecological studies could investigate the compound's potential allelopathic effects (inhibiting the growth of competing plants), its role as a feeding deterrent, or its induction in response to specific environmental stressors like water availability or pathogen attack frontiersin.org.

Methodological Advancements in Characterization

The accurate structural elucidation and quantification of this compound rely on a suite of advanced analytical techniques. Future research will benefit from the continued application and refinement of these methods.

X-ray Crystallography: This technique has been pivotal in unambiguously determining the solid-state structure and absolute configuration of molecules. The absolute configuration of this compound was established as 'S' through the X-ray crystallographic analysis of its 4′,4″-dibromo derivative oup.comamanote.com. As new derivatives are synthesized, X-ray crystallography will remain the gold standard for confirming their three-dimensional structures wikipedia.orgnih.govrsc.org.

Mass Spectrometry (MS): High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying diarylheptanoids in complex mixtures like plant extracts nih.govresearchgate.net. Advanced MS techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), provide detailed structural information through characteristic fragmentation patterns nih.gov. High-resolution mass spectrometry (HRMS), using analyzers like time-of-flight (TOF) or Orbitrap, allows for the determination of elemental compositions, further confirming the identity of known compounds and aiding in the characterization of new ones researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains an indispensable tool for the de novo structure elucidation of natural products. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon skeleton and determine the precise placement of functional groups.

Future advancements will likely involve the integration of these techniques with sophisticated data analysis and chemometrics mdpi.com. This will improve the sensitivity and speed of analysis, enabling the detection of trace-level diarylheptanoids and the comprehensive metabolic profiling of Alnus species to better understand the biosynthesis and ecological roles of this compound.

| Analytical Technique | Application to this compound | Key Information Provided |

| X-ray Crystallography | Analysis of a dibromo-derivative | Unambiguous determination of absolute 'S' configuration oup.comamanote.com |

| HPLC-ESI-MS/MS | Identification in plant extracts | Retention time, molecular weight, structural data from fragmentation nih.govresearchgate.net |

| High-Resolution MS | Characterization of new and known compounds | Accurate mass measurement and elemental composition |

| 1D and 2D NMR | De novo structure elucidation | Connectivity of atoms, stereochemical details |

Q & A

Q. How can systematic reviews of this compound’s synthetic routes improve methodological rigor in future studies?

- Methodological Answer : Conduct meta-analyses of reaction yields and enantiomeric excess across published protocols. Use PRISMA guidelines to ensure transparency in literature screening. Highlight underreported variables (e.g., catalyst loading, inert atmosphere requirements) to standardize reporting .

Tables

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Purity (>95%) | HPLC with UV/Vis detection (λ = 254 nm) | Single peak, RSD ≤2% across triplicate runs |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H column) | ee ≥98% confirmed by optical rotation |

| Thermal Stability | Differential Scanning Calorimetry (DSC) | Melting point ±2°C of literature values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.